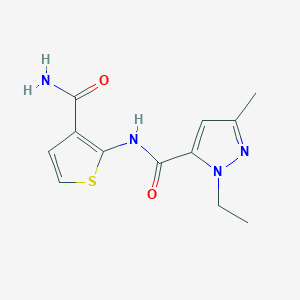
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide, also known as EPC, is a compound that is widely used in scientific research. It is a heterocyclic amide with a unique structure and properties that make it a valuable tool for many laboratory experiments.
Applications De Recherche Scientifique
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has been used in a variety of scientific research applications, including as a model compound for the study of amide synthesis, as a substrate for enzyme-catalyzed reactions, and as a tool for studying the structure and function of proteins. It has also been used to study the effects of various drugs on the human body.
Mécanisme D'action
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. By inhibiting AChE, this compound can increase the amount of acetylcholine in the body, resulting in increased nerve activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In laboratory experiments, it has been found to increase the activity of certain enzymes, such as AChE, and to decrease the activity of others, such as acetylcholinesterase. Additionally, it has been found to increase the levels of certain hormones, such as dopamine and noradrenaline, and to reduce the levels of certain neurotransmitters, such as serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a low toxicity, and is stable over a wide range of temperatures and pH levels. Additionally, it is relatively inexpensive and can be used in a variety of applications. However, it has several limitations as well. It is relatively unstable in the presence of light and oxygen, and its effects on the body can vary depending on the dose and duration of exposure.
Orientations Futures
There are a number of potential future directions for the use of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide in scientific research. These include the development of new methods for synthesizing the compound, the use of this compound in drug discovery and development, and the further study of its biochemical and physiological effects. Additionally, further research into the mechanism of action of this compound could lead to the discovery of new therapeutic uses for the compound. Finally, the use of this compound in combination with other drugs could lead to the development of new treatments for a variety of diseases and conditions.
Méthodes De Synthèse
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide can be synthesized from a variety of starting materials, including 4-nitrobenzaldehyde, ethyl 2-methanesulfonate, and 1-ethyl-1H-pyrazole-5-carboxylic acid. This synthesis is typically performed in an aqueous medium and involves a series of reactions that include condensation, hydrolysis, and cyclization. The product is then purified by recrystallization.
Propriétés
IUPAC Name |
2-ethyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-3-16-11(8-9-14-16)13(17)15-10-6-4-5-7-12(10)20(2,18)19/h4-9H,3H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSFQXWCHLZEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B6537111.png)
![4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B6537115.png)

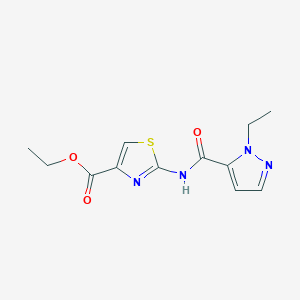
![1-ethyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537153.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B6537158.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6537166.png)
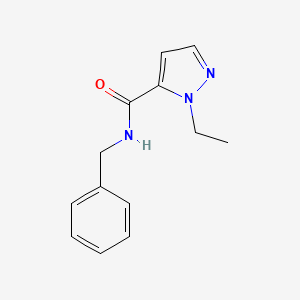
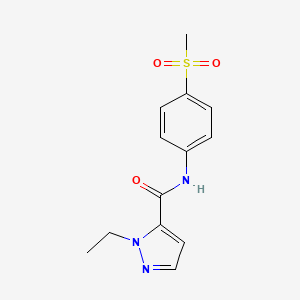
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537192.png)
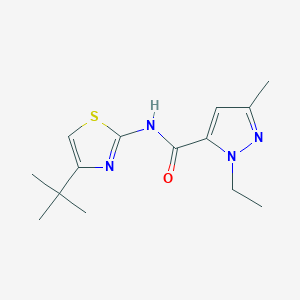

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537214.png)
